3,4-Dihydronaphthalene-2,2(1H)-dicarboxylic acid
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Overview
Description
3,4-Dihydronaphthalene-2,2(1H)-dicarboxylic acid is an organic compound that belongs to the class of naphthalene derivatives This compound is characterized by the presence of two carboxylic acid groups attached to a dihydronaphthalene ring system
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,4-Dihydronaphthalene-2,2(1H)-dicarboxylic acid typically involves the cyclization of appropriate precursors under specific reaction conditions. One common method involves the reaction of dimethyl 2-phenylcyclopropane-1,1-dicarboxylate with aromatic aldehydes in the presence of a Lewis acid catalyst such as tantalum (V) trichloride (TaCl5) in 1,2-dichloroethane at room temperature . The reaction proceeds through a cycloaddition mechanism, yielding the desired dihydronaphthalene derivative after hydrolysis.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the principles of large-scale organic synthesis, such as optimization of reaction conditions, use of efficient catalysts, and purification techniques, would be applied to scale up the laboratory synthesis methods.
Chemical Reactions Analysis
Types of Reactions
3,4-Dihydronaphthalene-2,2(1H)-dicarboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form naphthalene-2,2-dicarboxylic acid.
Reduction: Reduction reactions can convert the dihydronaphthalene ring to a fully saturated naphthalene ring.
Substitution: Electrophilic substitution reactions can occur on the aromatic ring, introducing various substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Hydrogenation reactions using palladium on carbon (Pd/C) as a catalyst are typical.
Substitution: Reagents such as bromine (Br2) or nitric acid (HNO3) can be used for halogenation and nitration reactions, respectively.
Major Products
The major products formed from these reactions include naphthalene-2,2-dicarboxylic acid (oxidation), fully saturated naphthalene derivatives (reduction), and various substituted naphthalene derivatives (substitution).
Scientific Research Applications
3,4-Dihydronaphthalene-2,2(1H)-dicarboxylic acid has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme-catalyzed reactions and metabolic pathways.
Industry: It can be used in the production of polymers and other materials with specific properties.
Mechanism of Action
The mechanism of action of 3,4-Dihydronaphthalene-2,2(1H)-dicarboxylic acid involves its interaction with molecular targets such as enzymes and receptors. The compound can act as a substrate or inhibitor in enzymatic reactions, affecting the activity of specific metabolic pathways. The exact molecular targets and pathways involved depend on the specific application and context of its use.
Comparison with Similar Compounds
Similar Compounds
- Diethyl 6-methoxy-4-methyl-4-phenyl-3,4-dihydronaphthalene-2,2(1H)-dicarboxylate
- Dimethyl 6-hydroxy-4-vinyl-3,4-dihydronaphthalene-2,2(1H)-dicarboxylate
Uniqueness
3,4-Dihydronaphthalene-2,2(1H)-dicarboxylic acid is unique due to its specific substitution pattern and the presence of two carboxylic acid groups. This structural feature imparts distinct chemical reactivity and potential for diverse applications compared to its analogs.
Properties
Molecular Formula |
C12H12O4 |
---|---|
Molecular Weight |
220.22 g/mol |
IUPAC Name |
3,4-dihydro-1H-naphthalene-2,2-dicarboxylic acid |
InChI |
InChI=1S/C12H12O4/c13-10(14)12(11(15)16)6-5-8-3-1-2-4-9(8)7-12/h1-4H,5-7H2,(H,13,14)(H,15,16) |
InChI Key |
HBPFEXMCMGYNQJ-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(CC2=CC=CC=C21)(C(=O)O)C(=O)O |
Origin of Product |
United States |
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